molecular formula C6H8ClN5 B2857472 {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride CAS No. 1896825-95-8

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

Cat. No. B2857472
CAS RN: 1896825-95-8
M. Wt: 185.62
InChI Key: MYEXIEIXMCAFQI-UHFFFAOYSA-N
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Description

“{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride” is a non-naturally occurring small molecule . It has a CAS Number of 1896825-95-8 and a molecular weight of 185.62 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which has been studied for its potential applications in medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science.

Dihydroorotate Dehydrogenase Inhibitors

It can also be used in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have antimalarial activity, making them potentially useful in the development of new antimalarial drugs.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

This compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction, which is used in organic chemistry to introduce formyl groups into a molecule.

Investigations of Pharmacological Activity

It can be used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to the development of new treatments for HIV.

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Medicinal and Pharmaceutical Applications

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride is a significant heterocyclic scaffold known to exhibit a wide range of pharmacological activities . These include anticancer, antibacterial, antitubercular activities, and more .

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines family, to which this compound belongs, has been the subject of ongoing research due to its potential applications in medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more potent analogs .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEXIEIXMCAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CN)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride

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